Product packaging for Siglure(Cat. No.:CAS No. 2425-20-9)

Siglure

Cat. No.: B1214513
CAS No.: 2425-20-9
M. Wt: 196.29 g/mol
InChI Key: AJKDXAOKNSFWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Siglure is a semiochemical insecticide specifically utilized as a potent synthetic attractant for the Mediterranean fruit fly, Ceratitis capitata , a significant pest affecting over 250 varieties of fruits, vegetables, and nuts . Its primary research value lies in monitoring and pest management strategies for this economically devastating insect, the establishment of which can lead to substantial increases in pesticide use and impact agricultural exports . The compound functions as a pheromone, exploiting the insect's chemical communication system to lure male flies . This compound exhibits stereoisomerism due to its molecular structure containing a ring system and multiple chiral centres, with commercial formulations typically containing a mixture of isomers . Chemically, it is identified as sec-butyl 6-methylcyclohex-3-ene-1-carboxylate (C₁₂H₂₀O₂) and can be derived from trans-6-methyl-3-cyclohexane-1-carboxylic acid, known as this compound acid . It is important to note that this compound is not approved under EC Regulation 1107/2009 . This product is strictly for professional research applications in crop protection and is provided For Research Use Only (RUO). It is not intended for personal, household, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B1214513 Siglure CAS No. 2425-20-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2425-20-9

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

butan-2-yl 6-methylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C12H20O2/c1-4-10(3)14-12(13)11-8-6-5-7-9(11)2/h5-6,9-11H,4,7-8H2,1-3H3

InChI Key

AJKDXAOKNSFWAA-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C1CC=CCC1C

Canonical SMILES

CCC(C)OC(=O)C1CC=CCC1C

Synonyms

6-methyl-3-cyclohexene-1-carboxylic acid 1-methylpropyl ester
siglure
siglure, (cis)-isomer
siglure, (trans)-isome

Origin of Product

United States

Chemical Synthesis and Stereochemical Aspects of Siglure

Development of Synthetic Methodologies for Siglure

The approaches to synthesizing this compound have evolved, with a primary focus on controlling the stereochemistry of the final product, which is crucial for its biological activity.

The foundational synthetic route to the precursor of this compound, 6-methyl-3-cyclohexene-1-carboxylic acid (also known as Sigluric acid), is the Diels-Alder reaction. This cycloaddition reaction involves the condensation of a conjugated diene with a substituted alkene (a dienophile) to form a cyclohexene (B86901) derivative. acs.org182.160.97 Specifically, the reaction between trans-piperylene (1-methyl-1,3-butadiene) and acrolein, followed by oxidation of the resulting aldehyde, yields the target carboxylic acid. researchgate.net

A key characteristic of this early synthetic pathway is its inherent stereoselectivity. The Diels-Alder condensation predominantly produces the trans-isomer of 6-methyl-3-cyclohexene-1-carboxylic acid. researchgate.net This stereochemical outcome is a direct consequence of the concerted mechanism of the Diels-Alder reaction, where the geometry of the reactants is maintained in the product. acs.orgosti.gov The esterification of this trans-acid with sec-butanol then yields the trans-isomer of this compound.

While the Diels-Alder reaction provides a straightforward route to the trans-isomer of Sigluric acid, the synthesis and isolation of the cis-isomer required dedicated efforts. The cis-isomer of 6-methyl-3-cyclohexene-1-carboxylic acid was first prepared and isolated in a pure form through a partition chromatographic procedure. researchgate.net

The stereoselective synthesis of the cis-isomer can be approached through the process of epimerization. It has been demonstrated that while the trans-acid is stable to refluxing with dilute sulfuric acid or alkali, epimerization can occur when the acid chloride is heated or when the ester is saponified. researchgate.net Under these equilibrium conditions, a mixture containing 50-62% of the trans-isomer is formed, allowing for the isolation of the cis-isomer from the mixture. researchgate.net This process provides a method for obtaining the cis-isomer, starting from the more readily available trans-isomer produced by the Diels-Alder reaction.

Isomeric Configurations of this compound: cis- and trans-Isomers

This compound exists as two diastereomers: cis-Siglure and trans-Siglure. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the methyl and sec-butoxycarbonyl groups on the cyclohexene ring. In the cis-isomer, these two substituent groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides. rsc.org

The difference in the biological activity between the cis and trans isomers is significant. It was discovered that commercially produced this compound was less effective as a Mediterranean fruit fly lure than the laboratory-prepared compound. This discrepancy was traced to their isomeric content, with the trans-ester being markedly superior to the cis-analog in its attractant properties. researchgate.net

The analysis of the isomeric content of this compound and its precursor acid is crucial. Infrared spectroscopy has been utilized to determine the isomer ratio in the sec-butyl ester, while partition chromatography has proven effective for analyzing mixtures of the carboxylic acid isomers. researchgate.net

Properties of this compound Isomers and Precursors
CompoundIsomerKey Synthetic FeatureRelative Attractiveness
This compound (sec-butyl 6-methyl-3-cyclohexene-1-carboxylate)transPredominant product from Diels-Alder synthesis of the precursor acid.Much superior
This compound (sec-butyl 6-methyl-3-cyclohexene-1-carboxylate)cisObtained via epimerization and isolation.Inferior
Sigluric Acid (6-methyl-3-cyclohexene-1-carboxylic acid)transDirect product of Diels-Alder condensation.Precursor to the more active ester.
Sigluric Acid (6-methyl-3-cyclohexene-1-carboxylic acid)cisIsolated from epimerized mixtures.Precursor to the less active ester.

Utility of Sigluric Acid as a Precursor in Analogue Synthesis (e.g., Ceralure B1)

trans-Sigluric acid is a valuable starting material for the synthesis of more potent analogues, such as Ceralure B1. Ceralure B1 is the most active isomer of Ceralure, an iodo-analog of trimedlure (B76008), another attractant for the Mediterranean fruit fly. sigmaaldrich.com

A practical synthesis of Ceralure B1 begins with commercially available trans-Siglure acid. researchgate.net The synthetic sequence involves the following key steps:

Iodolactonization: The trans-acid is treated with iodine to form an iodolactone. sigmaaldrich.com

Reduction: The resulting iodolactone is then reduced to a key lactone intermediate. sigmaaldrich.com

Ring Opening: The lactone ring is opened to generate a mixture of epimeric iodo-carboxylic acids. researchgate.netsigmaaldrich.com

Esterification: The desired cis-iodo-acid is then esterified to produce Ceralure B1. sigmaaldrich.com

Chemoecological and Neuroethological Investigations of Siglure

Mechanistic Elucidation of Olfactory Perception in Target Insect Species

The olfactory system of fruit flies, such as Drosophila melanogaster, is a well-studied model for understanding how insects detect and interpret chemical signals caltech.eduencyclopedia.pubrockefeller.edu. In adult fruit flies, olfaction primarily occurs through the antennae and maxillary palps, which are covered in sensory hairs called sensilla caltech.eduencyclopedia.pub. Within these sensilla are olfactory sensory neurons (OSNs) that express specific odorant receptors (ORs) caltech.eduencyclopedia.pubrockefeller.edu. When volatile odorant molecules, like those from lures or natural sources, diffuse into pores on the sensilla, they bind to these receptors, triggering a signal that is transmitted to the antennal lobe (AL) in the brain caltech.eduencyclopedia.pubrockefeller.edu. The AL, analogous to the olfactory bulb in vertebrates, processes these signals through a network of projection neurons (PNs) and local neurons (LNs) before relaying information to higher brain centers to elicit a behavioral response encyclopedia.pub.

Behavioral Responses of Tephritid Fruit Flies to Siglure

Synthetic lures like this compound are designed to exploit the behavioral responses of tephritid fruit flies to chemical stimuli, primarily for trapping and monitoring purposes slu.sesenasica.gob.mx. The behavioral responses to such lures can be complex and influenced by various factors.

Characterization of Anemotactic Flight Patterns in Response to this compound Plumes

Insects, including fruit flies, exhibit anemotaxis, the oriented movement relative to wind direction, when searching for odor sources researchgate.netasknature.orgresearchgate.net. When a flying fruit fly encounters a plume of an attractive odor, it typically turns and flies upwind, towards the source researchgate.netasknature.org. If it loses the odor filament, it may initiate a crosswind search pattern until it re-encounters the plume asknature.org. This often results in a characteristic zig-zag flight path as the fly attempts to stay within the odor corridor researchgate.netresearchgate.net.

While anemotactic flight in response to odor plumes is a well-documented behavior in fruit flies and moths searching for food or pheromone sources researchgate.netasknature.orgresearchgate.netnih.gov, specific detailed studies characterizing the precise anemotactic flight patterns of tephritid fruit flies solely in response to this compound plumes were not found in the provided search results. However, given that this compound functions as a male lure for certain tephritid species senasica.gob.mxresearchgate.net, it is expected that responsive flies would exhibit oriented upwind flight upon detecting a this compound plume, similar to their responses to other attractive semiochemicals.

Influence of Isomeric Purity on Insect Behavioral Efficacy

Many semiochemicals, both natural and synthetic, exist as isomers, and the behavioral response of insects can be highly specific to particular isomers or blends of isomers senasica.gob.mxresearchgate.netresearchgate.net. Studies on other tephritid lures, such as Trimedlure (B76008) and Ceralure, have demonstrated that the ratio of different isomers significantly impacts their attractiveness to target species like the Mediterranean fruit fly, Ceratitis capitata senasica.gob.mxresearchgate.netresearchgate.net. For instance, the trans isomer of Trimedlure has been shown to be more effective than the cis isomer in attracting C. capitata males senasica.gob.mxresearchgate.net. Similarly, studies on Ceralure B1 have evaluated the efficacy of different enantiomeric ratios, finding that certain ratios were as effective as or significantly better than other formulations, including racemic mixtures and Trimedlure researchgate.net.

This compound itself is known to have isomeric forms, including cis and trans isomers nih.gov. Based on the findings for other tephritid lures, it is highly probable that the isomeric purity and the specific ratio of isomers in a this compound formulation would influence its behavioral efficacy in attracting target fruit fly species. However, specific research detailing the influence of this compound's isomeric purity on tephritid behavioral responses was not explicitly found in the provided search results.

Temporal Dynamics of Behavioral Responsiveness to this compound

The behavioral responsiveness of insects to olfactory stimuli can vary over time, influenced by factors such as circadian rhythms, physiological state (e.g., age, mating status), and prior exposure to the stimulus nih.govnih.govresearchgate.netmpg.de. For example, female fruit flies may show more consistent responses to host odor during their preferential time for egg-laying researchgate.net. Studies on fruit fly behavior have also revealed complex temporal dynamics and hierarchical organization in their behavioral sequences nih.govnih.gov.

While the temporal dynamics of behavioral responsiveness are a general aspect of insect olfaction and behavior, specific information detailing how the responsiveness of tephritid fruit flies to this compound changes over different time scales (e.g., throughout the day, with age, or after repeated exposure) was not found in the provided search results. Research on the temporal aspects of lure effectiveness often focuses on the longevity of the lure in the field rather than the temporal changes in the fly's responsiveness.

Hypotheses Regarding this compound's Mimicry of Endogenous Pheromones or Kairomones

Semiochemicals can be classified as pheromones (intraspecific communication) or allelochemicals (interspecific communication), with kairomones being a type of allelochemical that benefits the receiver at the emitter's expense mdpi.comnih.govwikipedia.orguliege.be. Synthetic male lures, including those for tephritid fruit flies, are often hypothesized to mimic natural compounds that play a role in the flies' life cycle researchgate.netresearchgate.net.

One prominent hypothesis is that synthetic male lures mimic components of the male sex pheromone, attracting females for mating, or act as aggregation pheromones, attracting both sexes or primarily males to a lekking site researchgate.netresearchgate.net. Another possibility is that they mimic kairomones, such as host plant volatiles, that indicate a food source or a suitable environment wikipedia.orguliege.be. Some naturally occurring plant compounds are known to attract tephritid males and may function as precursors in pheromone synthesis researchgate.net. For example, Alpha-Copaene, found in host plants, attracts C. capitata males and elicits a similar response to Trimedlure researchgate.net.

Given that this compound is a synthetic male attractant for tephritid fruit flies senasica.gob.mxresearchgate.net, it is plausible to hypothesize that it functions by mimicking a natural semiochemical. Based on the general understanding of tephritid chemical ecology, potential hypotheses for this compound's mimicry include:

Mimicry of a male-produced sex pheromone component: this compound could activate the same olfactory receptors or neural pathways as a component of the natural male sex pheromone, leading to attraction, particularly of females seeking mates.

Mimicry of a plant-derived kairomone: this compound might resemble a volatile compound emitted by host plants that signals the presence of food resources, attracting flies (primarily males in the case of male lures) to the vicinity.

Mimicry of a precursor to a natural semiochemical: Similar to the hypothesis for other male lures, this compound could potentially mimic a plant-derived compound that the flies (specifically males) consume and metabolize into a pheromone component.

While these hypotheses are consistent with the known chemoecology of tephritid fruit flies and the proposed mechanisms for other synthetic lures researchgate.netresearchgate.net, direct evidence specifically demonstrating that this compound mimics a particular endogenous pheromone or kairomone was not found in the provided search results. Further research, potentially involving electrophysiological studies of olfactory receptor neuron responses to this compound and natural compounds, as well as detailed behavioral assays comparing responses to this compound and putative natural mimics, would be needed to validate these hypotheses.

Interplay of Insect Nutritional Status, Pheromone Biosynthesis, and Behavioral Attraction

This compound is a synthetic chemical compound primarily utilized as an attractant in insect traps. ontosight.ai It is known to mimic natural pheromones used by certain insect species for communication, including those related to mate location or finding food sources. ontosight.ai this compound has been specifically noted as an attractant for pests such as the Mediterranean fruit fly (Ceratitis capitata) and the rhinoceros beetle (Oryctes rhinoceros). herts.ac.ukusda.govresearchgate.netsenasica.gob.mx

The effectiveness of pheromones and other semiochemicals in influencing insect behavior, such as attraction to a lure, can be modulated by various internal and external factors, including the nutritional status of the insect. Research in chemical ecology and neuroethology has demonstrated that an insect's physiological state, often linked to its nutritional intake, can significantly impact its olfactory perception, hormone levels, and reproductive drive, all of which can influence responses to chemical cues like pheromones. herts.ac.ukusda.govbiologists.comgov.bc.canih.govnih.gov

Studies on various insect species, while not specifically focused on this compound, illustrate the complex interplay between nutrition, pheromone systems, and behavior. For instance, in the Oriental fruit fly (Bactrocera dorsalis), protein feeding has been shown to be essential for male sex pheromone synthesis and subsequent mating ability. nih.govelifesciences.orgresearchgate.netelifesciences.org Dietary protein provides precursors for the biosynthesis of pyrazine (B50134) pheromones in this species, and the level of specific enzymes involved in amino acid metabolism is linked to pheromone production. nih.govelifesciences.orgresearchgate.netelifesciences.org Similarly, in the moth Agrotis ipsilon, a sugar-rich diet with sodium can enhance the perception of sex pheromones and influence hormonal biosynthesis, suggesting a peripheral action of hormones mediated by diet that affects olfactory sensitivity. biologists.com Nutritional stress during larval development in Drosophila melanogaster has also been shown to induce adaptive responses in adults, affecting behaviors including those potentially related to reproduction and resource acquisition. nih.gov

The biosynthesis of natural insect pheromones often involves pathways derived from fatty acids, with specific enzymes like desaturases and reductases playing crucial roles in creating the final pheromone structures. nih.govmdpi.complos.orgresearchgate.netnih.gov The availability of nutritional resources, particularly lipids and amino acids, can directly influence the substrates and energy required for these biosynthetic pathways. nih.govelifesciences.orgresearchgate.netelifesciences.orgmdpi.comresearchgate.net Consequently, an insect's nutritional state can affect the quantity and quality of the pheromones it produces.

Furthermore, the behavioral response to pheromones is not static but can be modulated by the insect's internal state. Nutritional status can influence the sensitivity of olfactory receptors and the processing of olfactory information within the insect brain, thereby altering the attractiveness of a pheromone source. herts.ac.ukusda.govbiologists.comgov.bc.ca For example, starved insects may exhibit altered foraging and mating behaviors compared to satiated individuals, and their responsiveness to food or sex pheromones can change accordingly. herts.ac.ukusda.govnih.gov

Structure Activity Relationship Sar Studies of Siglure and Its Analogues

Systematic Investigation of Molecular Modifications on Attractant Potency and Specificity

The attractant efficacy of Siglure, a synthetic lure for the male Mediterranean fruit fly (Ceratitis capitata), is intricately linked to its specific molecular architecture. Researchers have explored various modifications to the this compound molecule to understand the structural requirements for its biological activity. These studies have focused on several key aspects of its structure, including stereoisomerism, the conformation of the cyclohexene (B86901) ring, and the nature of the ester group.

This compound, chemically known as sec-butyl 4-chloro-2-methylcyclohexanecarboxylate, possesses multiple stereocenters, leading to the existence of several stereoisomers. The spatial arrangement of the substituents on the cyclohexene ring, particularly the relationship between the ester group and the methyl group, plays a critical role in determining the molecule's attractant potency.

Research on the closely related and more extensively studied attractant, Trimedlure (B76008), which shares the same cyclohexanecarboxylate (B1212342) core structure, has demonstrated the profound impact of cis-trans isomerism on biological activity. In Trimedlure, the trans isomers, where the carboxyl and methyl groups are on opposite sides of the ring, are significantly more attractive to the Mediterranean fruit fly than the cis isomers. In fact, the cis isomers of Trimedlure are considered to have very weak activity. This suggests that the spatial orientation of these functional groups is a key determinant for the molecule to effectively interact with the olfactory receptors of the target insect.

While direct comparative studies on the specific isomers of this compound are less prevalent in the literature, the principles established from Trimedlure's SAR are highly likely to apply. The trans configuration is believed to be the more active form for this class of insect attractants. The axial or equatorial conformation of the substituents also appears to be a critical factor for strong attraction.

Table 1: Relative Attractiveness of Trimedlure Isomers (as an analogue for this compound)

Isomer ConfigurationRelative Attractiveness
transHigh
cisLow

This table is based on data from studies on Trimedlure, a close structural analogue of this compound, and illustrates the general principle of the superior attractant activity of trans isomers in this family of compounds.

The cyclohexene ring forms the foundational scaffold of this compound and its analogues. The rigidity and conformational preferences of this ring system are crucial for positioning the key functional groups in the correct spatial orientation for receptor binding. Studies on similar compounds have shown that modifications to the ring can significantly alter biological activity. For instance, replacing the cyclohexenyl ring with a phenyl group in a different bioactive molecule led to a significant decrease in activity, highlighting the importance of the specific ring structure. nih.gov

The position of the methyl group on the cyclohexene ring is also a critical determinant of attractant potency. The "magic methyl" concept in medicinal chemistry highlights how the addition or repositioning of a methyl group can have a profound impact on a molecule's biological activity. nih.gov In the context of this compound and its analogues, the methyl group at the 2-position of the cyclohexene ring is a conserved feature among the most active compounds, suggesting its essential role. Altering the position of this methyl group would likely disrupt the specific steric and electronic interactions required for effective binding to the insect's olfactory receptors.

The ester group of this compound is another key functional component that influences its attractant properties. The nature of the alcohol moiety of the ester, including its chain length and stereochemistry, can affect the molecule's volatility, solubility, and interaction with the target receptor.

In this compound, the ester is formed with sec-butanol. The stereochemistry at the chiral center of this sec-butyl group can also give rise to different isomers, each potentially exhibiting different levels of attractant activity. While specific studies on the individual stereoisomers of the sec-butyl ester of this compound are not widely reported, research on other insect attractants has shown that such stereochemical differences can be significant.

Furthermore, the chain length and branching of the alcohol portion of the ester can influence the molecule's physical properties, which in turn affect its performance as a lure. For instance, the volatility of the attractant is a crucial factor in its effective dispersal in the environment to attract insects from a distance.

Discovery and Characterization of Novel Insect Attractants Derived from this compound Chemical Scaffolds (e.g., Sigluric Acid Esters)

The chemical scaffold of this compound has served as a template for the design and synthesis of new and improved insect attractants. By understanding the key structural features responsible for its activity, chemists can create novel analogues with enhanced potency, selectivity, and longevity.

One notable example of the evolution of attractants from this chemical class is the development of Ceralure. Ceralure, which is structurally similar to this compound and Trimedlure, features an iodine atom on the cyclohexene ring instead of a chlorine atom. researchgate.net This modification resulted in a lure that is significantly more attractive to the Mediterranean fruit fly than Trimedlure. nih.gov The discovery of Ceralure demonstrates the potential for discovering more effective attractants by making strategic modifications to the this compound scaffold.

While the term "Sigluric acid esters" is not commonly found in the scientific literature, it conceptually refers to esters derived from the corresponding carboxylic acid of this compound (4-chloro-2-methylcyclohexanecarboxylic acid). The systematic synthesis and screening of a variety of these esters, by varying the alcohol component, would be a logical extension of SAR studies. This approach could lead to the discovery of novel attractants with optimized properties. For example, creating esters with different alkyl or aryl groups could modulate the volatility and binding affinity of the resulting compounds, potentially leading to lures with improved performance in the field. The development of such novel attractants based on the this compound chemical scaffold remains an active area of research in the field of insect pest management. nih.gov

Integration of Siglure Research into Modern Pest Management Paradigms

Strategic Deployment of Siglure in Insect Population Monitoring and Surveillance Programs

This compound functions as a male-specific attractant, a characteristic that is strategically leveraged in insect population monitoring and surveillance programs. Traps baited with this compound are used to detect the presence of Ceratitis capitata, monitor the size and distribution of populations, and to make informed decisions about the necessity and timing of control interventions. The effectiveness of these monitoring programs is a critical component of Integrated Pest Management (IPM), as they provide the foundational data for action thresholds.

Historically, this compound was one of the earlier synthetic lures developed for the Mediterranean fruit fly, preceding the more commonly used trimedlure (B76008). Research has shown that the trans-isomers of both this compound and trimedlure are more potent as attractants than their cis-isomers, highlighting the importance of stereochemistry in the efficacy of these lures. nih.gov The deployment of this compound-baited traps allows for early detection of invasive fruit fly populations and helps in tracking the seasonal abundance of established populations, which is vital for planning and executing timely and targeted pest control measures.

The data gathered from this compound-baited traps can be used to create detailed maps of pest incidence and to model population dynamics. This information is invaluable for area-wide pest management programs, which aim to control pest populations over large geographical areas.

Table 1: Comparative Efficacy of Different Lure Components

Lure ComponentTarget SpeciesRelative Attractiveness
This compound (trans-isomers)Ceratitis capitata (male)More potent
This compound (cis-isomers)Ceratitis capitata (male)Less potent
Trimedlure (trans-isomers)Ceratitis capitata (male)More potent
Trimedlure (cis-isomers)Ceratitis capitata (male)Less potent

Theoretical Frameworks for Pheromone-Mediated Pest Management (e.g., Multi-Dimensional Management of Multiple Pests - 3MP)

Modern pest management is increasingly guided by theoretical frameworks that emphasize a holistic and ecosystem-based approach. One such framework is the Multi-Dimensional Management of Multiple Pests (3MP), which calls for the strategic design of both above- and below-ground ecological elements to synergistically control multiple pest organisms throughout the growing season. While research directly placing this compound within the 3MP framework is not available, the principles of pheromone-mediated management are highly compatible with this model.

In a 3MP framework, attractants like this compound would be part of the physicochemical control tactics. Their role extends beyond simple monitoring to being a key information-gathering tool that informs other dimensions of the management strategy. For example, data from this compound traps on the spatial distribution of the Mediterranean fruit fly can guide the targeted release of biological control agents or the application of other selective control measures, thereby minimizing broad-spectrum pesticide use.

The specificity of lures like this compound is a significant advantage in these integrated systems, as it allows for the monitoring of a target pest without disrupting the populations of beneficial insects, a key consideration in maintaining the ecological balance that is central to the 3MP philosophy.

Research on Synergistic Interactions and Augmentation Strategies in Lure Formulations

The efficacy of a lure can sometimes be enhanced through synergistic interactions with other compounds. Research in this area for fruit fly attractants has explored various combinations. However, studies on lure combinations have also revealed the potential for antagonistic effects.

For instance, research on combining male fruit fly lures such as trimedlure, methyl eugenol (B1671780), and cuelure (B1669329) has shown that such combinations can sometimes lead to a reduction in the capture of the target species. One study found that the catch of Bactrocera dorsalis (Oriental fruit fly) was significantly reduced in traps containing a combination of trimedlure, methyl eugenol, and cuelure compared to traps with methyl eugenol alone. nih.gov Similarly, the presence of methyl eugenol appeared to negatively affect the catch of Bactrocera aquilonis. nih.gov While these studies did not specifically test this compound, the chemical similarity and shared target pest with trimedlure suggest that similar interactions could be possible.

The potential for both synergistic and antagonistic effects underscores the complexity of developing effective multi-lure systems. Future research could focus on identifying compounds that specifically enhance the attractiveness of this compound without negatively impacting the capture of other target species or non-target organisms.

Table 2: Effects of Lure Combinations on Fruit Fly Capture

Lure CombinationTarget SpeciesEffect on Capture
Trimedlure + Methyl Eugenol + CuelureBactrocera dorsalisSignificant reduction
Trimedlure + CuelureCeratitis capitataReduced catch compared to trimedlure alone
Cuelure + TrimedlureBactrocera aquilonisSimilar catch to cuelure alone (methyl eugenol presence suspected of negative impact)

Broader Ecological Considerations of Synthetic Lure Application in Agricultural Landscapes

The use of synthetic lures like this compound in agricultural landscapes is generally considered an environmentally friendly pest management tool due to its specificity and the small quantities of active ingredient used. However, there are broader ecological considerations that warrant attention.

Ultimately, the integration of synthetic lures like this compound into pest management programs must be done with a clear understanding of their potential ecological impacts to ensure that they contribute to sustainable agricultural practices.

Frontiers and Unaddressed Research Gaps in Siglure Science

Molecular and Cellular Mechanisms Underlying Olfactory Receptor Activation by Siglure

A significant gap in our understanding of this compound's efficacy lies at the most fundamental level: the precise molecular and cellular interactions that govern its detection by the target insect's olfactory system. While it is understood that insects detect volatile chemical cues through olfactory receptors (ORs) located on their antennae, the specific ORs that bind to this compound have not been definitively identified in key pest species like the Mediterranean fruit fly (Ceratitis capitata).

Insect ORs are a diverse family of ligand-gated ion channels. frontiersin.orgnih.gov The binding of an odorant molecule to an OR is a critical first step in a signal transduction cascade that ultimately leads to a behavioral response. ntnu.no These receptors are typically heteromeric complexes, consisting of a specific OR subunit that confers ligand specificity and a highly conserved co-receptor (Orco). nih.gov The activation of these receptors can be studied using techniques such as single-sensillum recording and in vitro expression systems, which allow for the characterization of the electrophysiological responses of olfactory sensory neurons to specific compounds. researchgate.netspringernature.comspringernature.com

However, a detailed understanding of the following for this compound is currently lacking:

Receptor Identification and Specificity: The specific ORs in C. capitata or other target species that are responsible for detecting this compound remain to be identified and characterized.

Binding Dynamics: The molecular docking and binding kinetics of this compound with its putative receptor(s) have not been elucidated. Understanding the three-dimensional structure of the receptor and how this compound fits into its binding pocket is crucial for understanding the basis of its specificity and for the rational design of more potent analogues. frontiersin.orgijbs.comresearchgate.net

Signal Transduction Pathway: While the general mechanism of insect olfaction involves the opening of ion channels, the specific downstream signaling pathways activated by the this compound-receptor interaction are not known. libretexts.orgnih.govwikipedia.orgyoutube.com

Addressing these knowledge gaps through advanced techniques in molecular biology, electrophysiology, and computational modeling will be pivotal in understanding the precise mechanisms of this compound's action and in developing novel, highly specific attractants.

Development of Advanced this compound Analogues with Enhanced Environmental Persistence and Biological Specificity

The development of synthetic analogues of natural semiochemicals is a common strategy to improve their efficacy and stability for pest management purposes. In the case of this compound, there is a notable absence of published research on the systematic development of advanced analogues with improved characteristics. Key areas for future research include:

Enhanced Environmental Persistence: this compound, like many volatile organic compounds, is susceptible to degradation by environmental factors such as UV radiation and microbial action. schweizerbart.de This limits its field longevity and necessitates frequent reapplication. Research into chemical modifications of the this compound molecule could lead to analogues with greater stability without compromising their attractant properties.

Improved Biological Specificity: While this compound is effective against several tephritid species, greater specificity towards target pests would be advantageous in integrated pest management (IPM) programs to minimize impacts on non-target organisms. Structure-activity relationship (SAR) studies, which systematically alter the chemical structure of a lead compound and evaluate the effects on its biological activity, are needed for this compound. Such studies could identify the key chemical moieties responsible for its attractant properties and guide the synthesis of analogues with more targeted activity.

The development of such advanced analogues would represent a significant step forward in creating more efficient and environmentally benign pest control tools.

Integration of this compound Data into Predictive Models of Insect Population Dynamics and Dispersal

Predictive models are increasingly important tools in IPM, allowing for the forecasting of pest outbreaks and the optimization of control strategies. researchgate.netrepec.orgopenagrar.de Data from trapping networks that use attractants like this compound are a valuable source of information on pest abundance and distribution. nih.govprobodelt.comresearchgate.net However, there is a lack of studies that explicitly integrate this compound trapping data into predictive models for species like C. capitata.

Future research in this area should focus on:

Model Parameterization: Utilizing long-term this compound trapping data to parameterize and validate population dynamics models. These models can incorporate factors such as temperature, humidity, and host availability to predict seasonal fluctuations in pest populations. nih.gov

Dispersal Modeling: Incorporating spatial data from this compound trap captures to model the dispersal patterns of target insects. ufc.brscielo.br Understanding how pests move within and between different habitats is crucial for designing effective control strategies, such as the placement of traps or the timing of interventions. researchgate.net

Climate Change Scenarios: Using predictive models to forecast how the distribution and abundance of pests like C. capitata may change under different climate change scenarios. researchgate.netmdpi.com This information is vital for developing long-term, climate-resilient pest management plans.

The integration of this compound data into robust predictive models will enhance our ability to anticipate and manage pest populations, leading to more proactive and effective IPM programs.

Methodological Advancements for Eco-Friendly Lure Release Systems

A significant area of active research in the field of semiochemical-based pest management is the development of environmentally friendly and efficient lure release systems. usda.gov The goal is to provide a sustained and controlled release of the attractant over an extended period, reducing the need for frequent dispenser replacement and minimizing environmental contamination. schweizerbart.deuliege.be

Recent advancements that hold promise for the delivery of this compound include:

Biodegradable Matrices: There is a growing interest in the use of biodegradable polymers to create dispensers that break down naturally in the environment, eliminating the problem of plastic waste from conventional dispensers. nih.govnih.gov Materials such as gelatinized starch and wax emulsions are being explored for this purpose. nih.govnih.govgoogle.com

Natural Polymer-Based Systems: Gellan gum and pectin (B1162225) are natural hydrophilic polymers that have been investigated for their potential to create controlled-release systems for semiochemicals. nih.gov These materials can be formulated to modulate the release rate of the attractant, extending its field life. nih.gov

Controlled-Release Technologies: Formulations such as Specialized Pheromone and Lure Application Technology (SPLAT™) are biodegradable wax emulsions that can be used to create slow-release matrices for attractants. nih.govnih.gov These formulations can be applied as buoyant pellets to water surfaces or as dollops on vegetation, providing a versatile and long-lasting release system. nih.govnih.govplos.org

The application of these eco-friendly and controlled-release technologies to this compound would significantly improve its utility in sustainable agriculture and IPM programs.

Interactive Data Table: Eco-Friendly Lure Release Technologies

TechnologyMaterial(s)Key FeaturesPotential Application for this compound
Biodegradable MatricesGelatinized Starch, Wax EmulsionsEnvironmentally friendly, reduces plastic waste.Development of disposable, biodegradable this compound dispensers.
Natural Polymer SystemsGellan Gum, PectinControlled and modulated release of attractants.Formulation of long-lasting this compound lures with predictable release rates.
SPLAT™ (Specialized Pheromone and Lure Application Technology)Biodegradable Wax EmulsionSlow-release, versatile application (pellets, dollops).Creation of long-lasting, easy-to-apply this compound formulations for various environments.

Q & A

Q. How can reproducibility challenges in this compound synthesis protocols be addressed across laboratories?

  • Methodology : Publish detailed step-by-step protocols with critical parameters (e.g., stirring rate, drying time). Encourage inter-lab validation through collaborative studies and share raw data via open-access platforms (e.g., Zenodo) .

Methodological Guidelines

  • Data Contradiction Analysis : Use triangulation (multiple methods/data sources) and sensitivity testing to verify findings .
  • Experimental Design : Follow factorial or response surface methodologies to optimize conditions and reduce bias .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving human/animal subjects, emphasizing informed consent and data anonymization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.